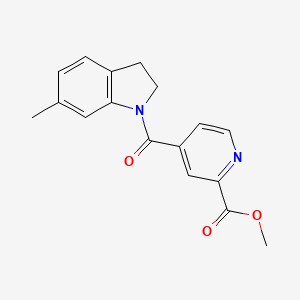![molecular formula C17H17FN2O3 B7583975 Methyl 4-[2-(4-fluorophenyl)propan-2-ylcarbamoyl]pyridine-2-carboxylate](/img/structure/B7583975.png)
Methyl 4-[2-(4-fluorophenyl)propan-2-ylcarbamoyl]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[2-(4-fluorophenyl)propan-2-ylcarbamoyl]pyridine-2-carboxylate, also known as MPFC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. MPFC is a derivative of pyridine and has been shown to possess a wide range of biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of Methyl 4-[2-(4-fluorophenyl)propan-2-ylcarbamoyl]pyridine-2-carboxylate is not fully understood. However, it has been suggested that Methyl 4-[2-(4-fluorophenyl)propan-2-ylcarbamoyl]pyridine-2-carboxylate may act by inhibiting the activity of certain enzymes or receptors in the body, leading to its observed biological effects.
Biochemical and Physiological Effects:
Methyl 4-[2-(4-fluorophenyl)propan-2-ylcarbamoyl]pyridine-2-carboxylate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and alleviate pain. Additionally, Methyl 4-[2-(4-fluorophenyl)propan-2-ylcarbamoyl]pyridine-2-carboxylate has been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Methyl 4-[2-(4-fluorophenyl)propan-2-ylcarbamoyl]pyridine-2-carboxylate in lab experiments is its versatility. It has been shown to possess a wide range of biological activities, making it a useful tool for studying various physiological and biochemical processes. However, one of the major limitations of using Methyl 4-[2-(4-fluorophenyl)propan-2-ylcarbamoyl]pyridine-2-carboxylate is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of Methyl 4-[2-(4-fluorophenyl)propan-2-ylcarbamoyl]pyridine-2-carboxylate to minimize any potential adverse effects.
Orientations Futures
There are several potential future directions for research on Methyl 4-[2-(4-fluorophenyl)propan-2-ylcarbamoyl]pyridine-2-carboxylate. One area of interest is the development of novel drugs based on the structure of Methyl 4-[2-(4-fluorophenyl)propan-2-ylcarbamoyl]pyridine-2-carboxylate. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-[2-(4-fluorophenyl)propan-2-ylcarbamoyl]pyridine-2-carboxylate and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the optimal dosage and administration of Methyl 4-[2-(4-fluorophenyl)propan-2-ylcarbamoyl]pyridine-2-carboxylate to minimize any potential adverse effects.
Méthodes De Synthèse
The synthesis of Methyl 4-[2-(4-fluorophenyl)propan-2-ylcarbamoyl]pyridine-2-carboxylate involves a multistep process that requires several chemical reagents and intermediates. The first step involves the preparation of 4-fluorophenylacetic acid, which is then converted into the corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 2-aminomethylpyridine to form the amide intermediate. Finally, the amide intermediate is treated with methyl chloroformate to yield the final product, Methyl 4-[2-(4-fluorophenyl)propan-2-ylcarbamoyl]pyridine-2-carboxylate.
Applications De Recherche Scientifique
Methyl 4-[2-(4-fluorophenyl)propan-2-ylcarbamoyl]pyridine-2-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of novel drugs.
Propriétés
IUPAC Name |
methyl 4-[2-(4-fluorophenyl)propan-2-ylcarbamoyl]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-17(2,12-4-6-13(18)7-5-12)20-15(21)11-8-9-19-14(10-11)16(22)23-3/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIVSZBAINSJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)F)NC(=O)C2=CC(=NC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

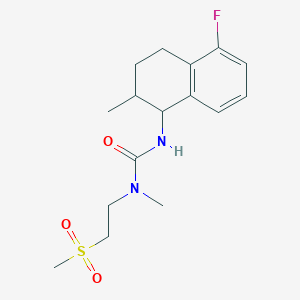
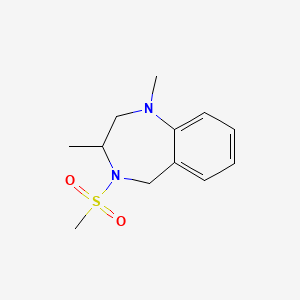
![4-[1-(3-Methoxyphenyl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7583910.png)
![N,N-dimethyl-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide](/img/structure/B7583918.png)
![N-(2-pyridin-3-ylethyl)-1-thia-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B7583924.png)
![(2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyrimidin-2-ylmethanone](/img/structure/B7583925.png)
![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)-1-methylpyrrole-3-carbonitrile](/img/structure/B7583928.png)
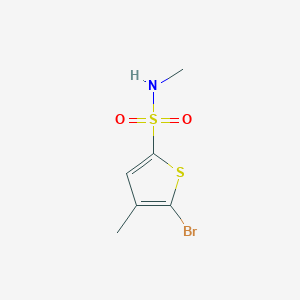
![N-[2-(dimethylamino)pyridin-3-yl]-N,5-dimethylthiophene-2-carboxamide](/img/structure/B7583948.png)
![N-(5-methyl-1,2-oxazol-3-yl)-1-thia-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B7583951.png)
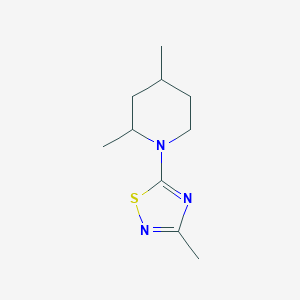
![N-[1-(3-chloropyridin-4-yl)piperidin-3-yl]-2-methylpropanamide](/img/structure/B7583987.png)
![Oxan-3-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7583991.png)
